N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications
Dopamine Agonist Properties
Research has explored the dopamine-like abilities of N-alkyl-tetrahydroisoquinolines, indicating their potential as dopamine agonists. The study of these compounds, including their synthesis and examination for dopamine-like activity, reveals significant insights into their pharmacological potential. Such properties suggest applications in neuroscience and pharmacology, particularly in understanding and possibly treating conditions associated with dopamine system dysregulation (Jacob et al., 1981).
Cyclization of Amino-Acid Derivatives
The cyclization processes of amino-acid derivatives to form tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones have been studied. These chemical transformations highlight the compound's role in synthesizing complex heterocyclic systems, which are of significant interest in medicinal chemistry for creating pharmacologically active molecules (Proctor et al., 1972).
Blood Pressure, Respiration, and Smooth Muscle Action
Studies have examined the effects of isoquinolines on blood pressure, pulse rate, respiration, and smooth muscle. These investigations help in understanding the physiological actions of such compounds and their chemical constitution's relation to these actions, providing a foundation for developing new therapeutic agents (Fassett & Hjort, 1938).
Sleep-Wake Modulation
Research into orexin receptors and their antagonists, including compounds structurally related to N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, has shed light on the complex mechanisms governing sleep and wakefulness. Such studies contribute to the development of novel treatments for sleep disorders (Dugovic et al., 2009).
Particle Sizing Applications
New fluorescent quinolinium dyes, including derivatives of tetrahydroquinoline, have been synthesized for applications in nanoparticle sizing. These dyes bind to negatively charged colloidal particles, facilitating the determination of particle size using time-resolved fluorescence anisotropy. This application is particularly relevant in materials science and analytical chemistry (Geddes et al., 2000).
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-14-26-15-6-7-18-16-17(10-11-20(18)26)12-13-24-22(27)23(28)25-19-8-4-5-9-21(19)29-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSPWFCCLURDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.